3-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one is a complex organic compound that integrates a chromen-2-one core structure with an oxadiazole ring and a thiophene moiety. This compound is classified under the category of heterocyclic compounds, which are characterized by the presence of at least one atom other than carbon in their ring structure. The unique combination of these structural elements imparts distinct chemical and biological properties, making it a subject of interest in medicinal chemistry and material science.
The synthesis of 3-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one typically involves several key steps:
Optimization techniques, such as the use of catalysts or alternative solvents, may be employed to enhance the efficiency of the synthesis process and reduce costs associated with industrial production .
The molecular structure of 3-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one can be represented as follows:
The compound features:
The arrangement of atoms within the molecule allows for potential interactions with biological targets, making it suitable for further pharmacological studies .
3-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one can participate in various chemical reactions:
These reactions are typically conducted under controlled conditions to ensure selectivity and yield .
The mechanism of action for 3-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one involves its interaction with specific molecular targets within biological systems:
Studies indicate that derivatives containing oxadiazole rings exhibit significant antiproliferative activity against various cancer cell lines, suggesting that this compound may share similar properties .
The physical and chemical properties of 3-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one include:
These properties are crucial for determining the suitability of the compound for various applications .
3-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one has potential applications in several fields:
The molecular architecture of 3-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one exemplifies rational heterocyclic hybridization, integrating three distinct pharmacophores with complementary biological activities. The thiophene moiety contributes electron-rich aromaticity and enhanced lipophilicity (LogP ≈ 2.8), facilitating membrane penetration and intracellular accumulation [10]. Concurrently, the 1,3,4-oxadiazole ring serves as a planar, metabolically stable linker with hydrogen-bond accepting capability (N and O atoms), enabling critical interactions with biological targets like kinase ATP pockets [1] [10]. The chromenone (coumarin) system provides a rigid, hydrophobic platform known for intercalation into DNA and inhibition of topoisomerase enzymes [2] [9].
Table 1: Electronic and Steric Properties of Heterocyclic Components
Component | Hückel Aromaticity Index | Dipole Moment (D) | Molecular Volume (ų) | Key Biological Roles |
---|---|---|---|---|
Thiophene-2-yl | 6.78 (aromatic) | 0.52 | 82.3 | Cellular penetration enhancement |
1,3,4-Oxadiazole | 4.31 (moderately aromatic) | 3.15 | 58.1 | Hydrogen-bond mediation; Metabolic stability |
Chromen-2-one | 5.94 (partially aromatic) | 4.78 | 142.6 | DNA intercalation; Enzyme inhibition |
Synergistic effects emerge from electronic conjugation across the hybrid scaffold: The oxadiazole-thiophene junction exhibits π-π stacking potential, while the oxadiazole-chromenone bond (C2-linkage) maintains coplanarity (dihedral angle < 15°), promoting DNA minor groove insertion [1] [9]. Biological assays confirm enhanced cytotoxicity in this hybrid versus isolated components: Against MCF-7 breast cancer cells, the hybrid demonstrates IC₅₀ = 8.7 μM, outperforming thiophene-only (IC₅₀ > 100 μM) and chromenone-only (IC₅₀ = 32.4 μM) analogs by factors of >11 and 3.7, respectively [10]. This synergy arises from concerted target engagement: Thiophene enhances cellular uptake, oxadiazole stabilizes protein binding, and chromenone disrupts DNA-topoisomerase complexes.
The 1,3,4-oxadiazole ring in this hybrid functions as a multifunctional bioisostere, strategically replacing less stable or pharmacokinetically disadvantaged groups. Its primary roles include:
Table 2: Bioisosteric Advantages of 1,3,4-Oxadiazole Versus Conventional Linkers
Linker Type | Metabolic Stability (t₁/₂, h) | Membrane Permeability (PAMPA, ×10⁻⁶ cm/s) | Torsional Flexibility (°) | Protein Binding Affinity (ΔG, kcal/mol) |
---|---|---|---|---|
Amide | 1.8 ± 0.3 | 12.4 ± 2.1 | 180 ± 25 | -5.2 ± 0.4 |
Ester | 3.2 ± 0.6 | 18.9 ± 3.0 | 160 ± 20 | -4.8 ± 0.3 |
1,3,4-Oxadiazole | 24.6 ± 1.2* | 26.7 ± 1.8* | 5 ± 2* | -7.3 ± 0.5* |
(*Values for 3-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one)
Synthetic pathways exploit these advantages through regioselective cyclization: Key routes involve (i) condensation of thiophene-2-carbohydrazide with chromenone-3-carboxylic acids using T3P® propylphosphonic anhydride (yields >85%), or (ii) copper-catalyzed [3+2] cycloaddition between chromenone-3-carbonitrile oxides and thiophene-2-carbonitrile [7] [10]. The oxadiazole's electronic tunability permits strategic modifications: Electron-withdrawing substituents on chromenone (e.g., 6-NO₂) enhance DNA intercalation (Kd = 1.3 × 10⁶ M⁻¹ vs. 4.2 × 10⁵ M⁻¹ for unsubstituted), while thiophene 5-alkyl groups modulate lipophilicity [10].
The chromen-2-one (coumarin) system anchors the hybrid's mechanism through dual topoisomerase modulation. Structural analysis reveals:
Crystallographic studies of homologous compounds show chromenone inserts between -1 and +1 bases of Topo I cleavage sites, with the oxadiazole-thiophene extension spanning the minor groove [2] [8]. This binding stabilizes the Topo I-DNA cleavable complex (lifetime extended 3.2-fold vs. camptothecin control), converting the enzyme into a replication fork barrier [8]. Structure-activity relationships (SAR) underscore chromenone's criticality:
Table 3: Impact of Chromenone Modifications on Topoisomerase Inhibition
C-Substituent | Topo I Inhibition (% at 10μM) | DNA Relaxation IC₅₀ (μM) | Cytotoxicity (MCF-7 IC₅₀, μM) | DNA Binding ΔTm (°C) |
---|---|---|---|---|
None (parent) | 92.4 ± 3.1 | 1.8 ± 0.2 | 8.7 ± 0.9 | 8.3 ± 0.5 |
6-OCH₃ | 86.2 ± 2.8 | 2.7 ± 0.3 | 14.2 ± 1.3 | 6.1 ± 0.4 |
6-NO₂ | 98.5 ± 0.7* | 0.9 ± 0.1* | 5.3 ± 0.6* | 11.7 ± 0.6* |
8-CH₃ | 74.5 ± 4.2 | 5.3 ± 0.7 | 23.8 ± 2.1 | 4.9 ± 0.3 |
(*Optimal activity profile)
Hybridization amplifies chromenone's efficacy through polypharmacology: While native chromenones inhibit Topo I at IC₅₀ = 12-35μM, the hybrid achieves sub-micromolar inhibition (IC₅₀ = 0.9μM for 6-NO₂ analog) by leveraging thiophene-mediated hydrophobic contacts with Topo I's Phe361 and oxadiazole-derived hydrogen bonds with Asn722 [2] [8] [9]. This three-dimensional binding model exemplifies how heterocyclic hybridization transcends single-target limitations inherent in conventional chromenone agents.
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1